Synthesis of N-Boc-1-amino-1-cyclopentanemethanol: A Technical Guide
Synthesis of N-Boc-1-amino-1-cyclopentanemethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Boc-1-amino-1-cyclopentanemethanol, a valuable building block in medicinal chemistry and drug development. The protocols detailed herein are based on established chemical transformations, including the protection of amino acids and the reduction of carboxylic acids.
Synthetic Strategy
The synthesis of N-Boc-1-amino-1-cyclopentanemethanol is typically achieved through a two-step process commencing with the commercially available 1-aminocyclopentanecarboxylic acid. The strategy involves:
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N-Boc Protection: The amino group of 1-aminocyclopentanecarboxylic acid is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent the amine from reacting in subsequent steps.[1][2] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[2]
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Reduction of the Carboxylic Acid: The carboxylic acid moiety of the N-Boc protected intermediate is then reduced to a primary alcohol. Several reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) and borane complexes (like BH₃-THF or BH₃-SMe₂) being common choices.[3]
The overall synthetic pathway is illustrated below.
Caption: Overall synthetic pathway for N-Boc-1-amino-1-cyclopentanemethanol.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N-Boc-1-amino-1-cyclopentanemethanol.
This procedure is adapted from general methods for the N-Boc protection of amino acids.[4][5]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂ | 129.16 | 5.00 g | 38.7 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 9.30 g | 42.6 |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 9.76 g | 116.1 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |
| Water (H₂O) | H₂O | 18.02 | 50 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
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In a 250 mL round-bottom flask, dissolve 1-aminocyclopentanecarboxylic acid (5.00 g, 38.7 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).
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Add sodium bicarbonate (9.76 g, 116.1 mmol) to the solution and stir until dissolved.
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Cool the mixture to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (9.30 g, 42.6 mmol) portion-wise over 15 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
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Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other impurities.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3 x 75 mL).
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Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-1-aminocyclopentanecarboxylic acid as a white solid.
Expected Yield: 80-90%
Caption: Workflow for the N-Boc protection of 1-aminocyclopentanecarboxylic acid.
This protocol utilizes lithium aluminum hydride for the reduction. This is a powerful reducing agent and should be handled with care in a fume hood and under an inert atmosphere.[3]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-1-aminocyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 5.00 g | 21.8 |
| Lithium aluminum hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.65 g | 43.6 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | Na₂SO₄·10H₂O | 322.20 | As needed | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
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Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Suspend lithium aluminum hydride (1.65 g, 43.6 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (5.00 g, 21.8 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
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Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture back to 0 °C.
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Carefully quench the reaction by the dropwise addition of water (1.7 mL), followed by 15% aqueous NaOH (1.7 mL), and then water again (5.1 mL).
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Stir the resulting white suspension vigorously for 30 minutes.
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Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
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Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield N-Boc-1-amino-1-cyclopentanemethanol as a white solid or a colorless oil.
Expected Yield: 75-85%
Caption: Workflow for the reduction of N-Boc-1-aminocyclopentanecarboxylic acid.
Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. N-Boc Protection | 1-Aminocyclopentanecarboxylic acid | N-Boc-1-aminocyclopentanecarboxylic acid | Boc₂O, NaHCO₃ | Dioxane/Water | 0 to RT | 12-16 | 80-90 |
| 2. Reduction | N-Boc-1-aminocyclopentanecarboxylic acid | N-Boc-1-amino-1-cyclopentanemethanol | LiAlH₄ | THF | 0 to RT | 4-6 | 75-85 |
Physicochemical Properties of the Final Product:
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molar Mass | 215.29 g/mol |
| Appearance | White solid or colorless oil |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane |
This guide provides a robust and reproducible framework for the synthesis of N-Boc-1-amino-1-cyclopentanemethanol. Researchers should always adhere to standard laboratory safety practices, particularly when handling hazardous reagents like lithium aluminum hydride.
